molecular formula C9H6ClF3N4O B12340670 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine

Cat. No.: B12340670
M. Wt: 278.62 g/mol
InChI Key: BBAQFVKWHBISMW-UHFFFAOYSA-N
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Description

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine typically involves multiple steps. One common route starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to various chemical reactions to introduce the oxadiazole and amine groups. The reaction conditions often involve the use of specific reagents such as ammonium hydroxide and sodium periodate, and solvents like DMF (dimethylformamide) and water .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridine
  • 2-chloro-4-(trifluoromethyl)pyridine
  • 2,3-dichloro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6ClF3N4O

Molecular Weight

278.62 g/mol

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H6ClF3N4O/c1-14-8-16-7(17-18-8)6-5(10)2-4(3-15-6)9(11,12)13/h2-3H,1H3,(H,14,16,17)

InChI Key

BBAQFVKWHBISMW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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